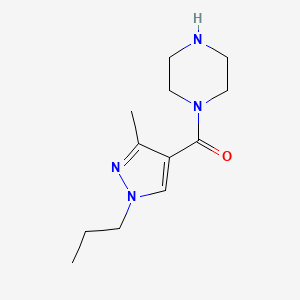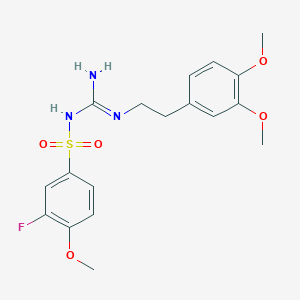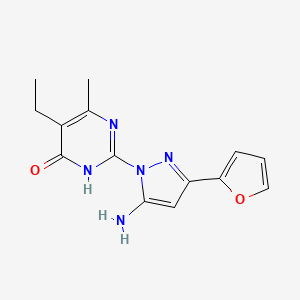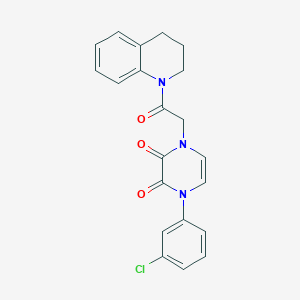
(3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is also known as MPPM and has a molecular formula of C14H23N5O. In
Mechanism of Action
The mechanism of action of (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone involves the activation of the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress. This activation leads to the upregulation of antioxidant enzymes, which help to protect cells against oxidative damage. Additionally, this compound has been found to have anti-inflammatory effects through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Additionally, this compound has been found to have anti-tumor effects, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its low toxicity. This makes it a safe compound to use in studies involving animals and human subjects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain studies.
Future Directions
There are several future directions for research involving (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the development of new anti-tumor therapies. Additionally, this compound has potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are needed to explore these potential applications and to better understand the mechanism of action of this compound.
Synthesis Methods
The synthesis method of (3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone involves the reaction of 3-methyl-4-nitro-1-propylpyrazole with piperazine in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of this compound as a white crystalline solid with a yield of 40-50%.
Scientific Research Applications
(3-Methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone has been widely studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of neuroscience, where this compound has been found to have neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-6-16-9-11(10(2)14-16)12(17)15-7-4-13-5-8-15/h9,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSHXHQVVMFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)
![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)


![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)


![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)
![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)
![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)